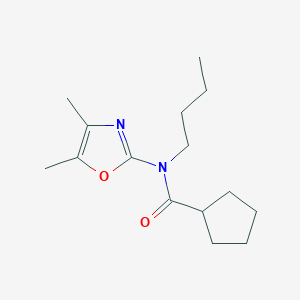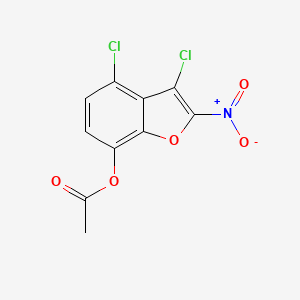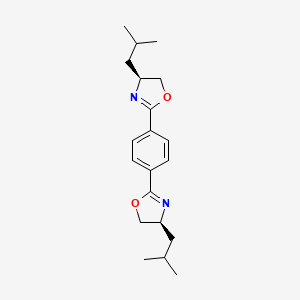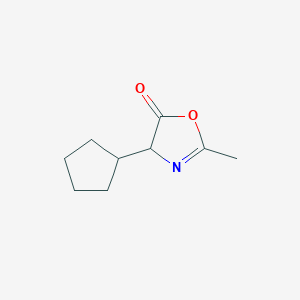![molecular formula C12H14N2O B12879380 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with an ethyl group at the 2-position and a propanone group at the 1-position.
Vorbereitungsmethoden
The synthesis of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain the desired compound . This reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in the progression of several cancers . The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a valuable lead compound for the development of cancer therapeutics .
Wirkmechanismus
The mechanism of action of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and angiogenesis . This inhibition ultimately results in the reduction of tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be compared with other pyrrolopyridine derivatives, such as 1-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine and 1-(1,1-dimethylethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The unique combination of the ethyl group and propanone moiety in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(2-ethylpyrrolo[2,3-b]pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H14N2O/c1-3-10-8-9-6-5-7-13-12(9)14(10)11(15)4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
AGOPNLWDSUTWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(N1C(=O)CC)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)

![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)

![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)
![2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12879331.png)


![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)

